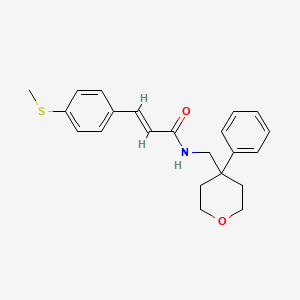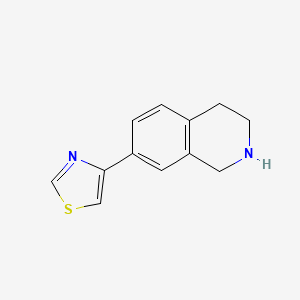
(E)-3-(4-(methylthio)phenyl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(E)-3-(4-(methylthio)phenyl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acrylamide” is an organic compound containing a phenyl group, a tetrahydropyran ring, and an acrylamide moiety. The presence of these functional groups suggests that it could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains a tetrahydropyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms. It also contains phenyl groups, which are aromatic rings, and an acrylamide moiety, which consists of a carbon-carbon double bond adjacent to a carbonyl group .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would likely involve the functional groups present in its structure. For example, the double bond in the acrylamide moiety could undergo addition reactions, and the aromatic phenyl rings could undergo electrophilic aromatic substitution reactions .科学的研究の応用
Controlled Radical Polymerization
One significant application is in the field of polymer science, where similar acrylamide compounds have been utilized in controlled radical polymerization processes. For example, homopolymers of a monosubstituted acrylamide having an amino acid moiety in the side chain were synthesized by reversible addition−fragmentation chain transfer (RAFT) polymerization. This method allows for the production of polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, showcasing the potential for designing advanced polymeric materials with precise structural characteristics (Mori, Sutoh, & Endo, 2005).
Synthesis and Cytotoxicity of Derivatives
In medicinal chemistry, derivatives of similar acrylamides have been synthesized and evaluated for their cytotoxic activities against cancer cells. For instance, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of these compounds in the development of new anticancer agents (Hassan, Hafez, & Osman, 2014).
Liquid Crystalline Properties
Additionally, acrylamide derivatives have been studied for their liquid crystalline properties, which are crucial for applications in displays and optical devices. Research into mesogenic homologous series containing 1,3,5-trisubstituted pyrazolone derivatives has led to the synthesis of compounds exhibiting enantiotropic nematic and smectic A mesophases, offering insights into the design of materials with specific thermal and optical properties (Thaker, Solanki, Patel, & Patel, 2013).
Photostimulated Activation and Deactivation of Enzymes
Research has also explored the immobilization of enzymes in acrylamide copolymers containing photoisomerizable components, allowing for the photoswitchable activation and deactivation of enzymatic activities. This innovative approach has implications for the development of controllable biocatalytic systems and smart materials (Willner, Rubin, Shatzmiller, & Zor, 1993).
特性
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)-N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2S/c1-26-20-10-7-18(8-11-20)9-12-21(24)23-17-22(13-15-25-16-14-22)19-5-3-2-4-6-19/h2-12H,13-17H2,1H3,(H,23,24)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWIMWBKRADJIX-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2954935.png)
![4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2954936.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2954938.png)
![1-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2954939.png)
![methyl 4-{[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B2954940.png)
![2-(1H-imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2954941.png)

![3-(2-Methoxyethyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2954943.png)

![1-Oxa-8-azaspiro[4.5]decane-3-carboxamide;hydrochloride](/img/structure/B2954946.png)
![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2954947.png)
![8-(2-ethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2954951.png)
![1-(4-{4-[6-Fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2954953.png)
![5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2954954.png)